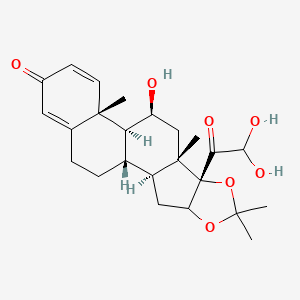
Desonide-21-aldehyde Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desonide-21-aldehyde Hydrate is a synthetic compound with the molecular formula C₂₄H₃₂O₇ and a molecular weight of 432.51 . It is a derivative of desonide, a nonfluorinated corticosteroid used for its anti-inflammatory and antipruritic properties . This compound is primarily used in scientific research and pharmaceutical applications.
Preparation Methods
The synthesis of Desonide-21-aldehyde Hydrate involves multiple steps, starting from desonide. The synthetic route typically includes the oxidation of desonide to form the aldehyde group at the 21st position, followed by hydration to yield the hydrate form . Industrial production methods may vary, but they generally involve controlled reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Desonide-21-aldehyde Hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Desonide-21-aldehyde Hydrate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
Desonide-21-aldehyde Hydrate exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus and binds to genetic elements on the DNA, activating and repressing various genes . This mechanism is similar to other corticosteroids, leading to anti-inflammatory, antipruritic, and vasoconstrictive effects .
Comparison with Similar Compounds
Desonide-21-aldehyde Hydrate is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include:
Desonide: The parent compound, used topically for its anti-inflammatory properties.
Hydrocortisone: Another corticosteroid with similar anti-inflammatory effects but different structural features.
Properties
Molecular Formula |
C24H32O7 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(1S,2S,8S,9S,11S,12S,13R)-8-(2,2-dihydroxyacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H32O7/c1-21(2)30-17-10-15-14-6-5-12-9-13(25)7-8-22(12,3)18(14)16(26)11-23(15,4)24(17,31-21)19(27)20(28)29/h7-9,14-18,20,26,28-29H,5-6,10-11H2,1-4H3/t14-,15-,16-,17?,18+,22-,23-,24-/m0/s1 |
InChI Key |
AYUKCOQZVROATE-WBJHGIRASA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)C(O)O)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(O)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


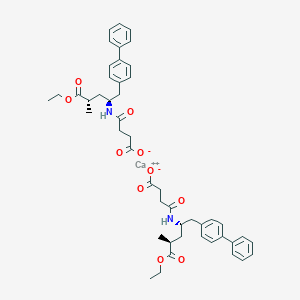
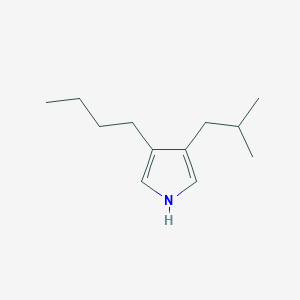
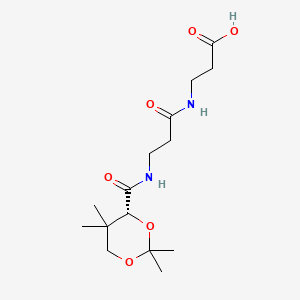
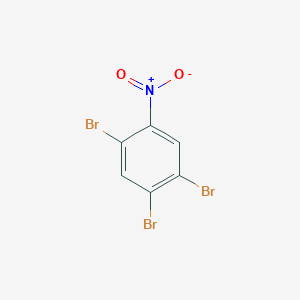
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

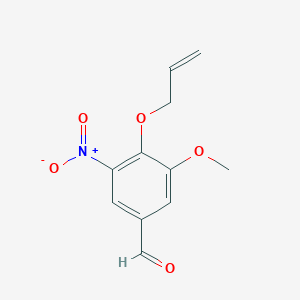


![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
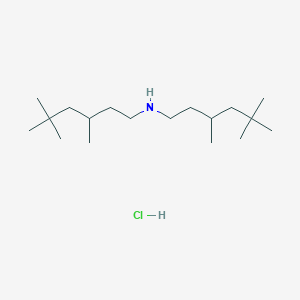
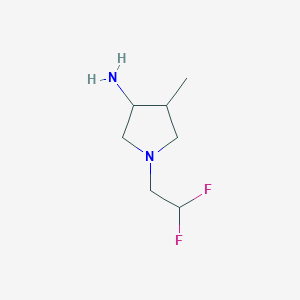
![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

